

# A Comparative Analysis of Asenepreast and Nintedanib in Scleroderma Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Asenepreast**

Cat. No.: **B1674166**

[Get Quote](#)

In the landscape of therapeutic development for scleroderma, a complex autoimmune disease marked by widespread fibrosis, two molecules, **asenepreast** and nintedanib, have emerged as significant contenders. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their potential roles in treating this debilitating condition. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the current and future therapeutic strategies for scleroderma.

## Mechanism of Action: Targeting Fibrosis from Different Angles

**Asenepreast** and nintedanib combat the fibrotic processes central to scleroderma through distinct molecular pathways.

**Asenepreast** (FT011) is a first-in-class oral inhibitor of the G protein-coupled receptor 68 (GPR68).<sup>[1]</sup> GPR68 is a sensor for mechanical stress and acidity, which are stimuli associated with tissue injury and inflammation. In pathological conditions like scleroderma, GPR68 activation is believed to be a key driver of fibrosis.<sup>[1]</sup> By blocking this receptor, **asenepreast** aims to interrupt the downstream signaling that leads to fibroblast activation and excessive collagen deposition.<sup>[2]</sup> Preclinical studies have demonstrated its anti-fibrotic activity, and it is currently under development for scleroderma and other fibrotic diseases.<sup>[2][3]</sup>

Nintedanib, on the other hand, is a multi-targeted tyrosine kinase inhibitor. It primarily targets the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5][6] These receptors are crucial for the proliferation, migration, and activation of fibroblasts, the primary cell type responsible for fibrosis. By inhibiting these key signaling pathways, nintedanib effectively dampens the pro-fibrotic cellular responses.[4][5][7] It is an approved treatment for idiopathic pulmonary fibrosis (IPF) and has been approved for slowing the rate of decline in pulmonary function in adults with systemic sclerosis-associated interstitial lung disease (SSc-ILD).[7][8]

## Signaling Pathways

The distinct mechanisms of **asenepreast** and nintedanib are best understood by visualizing their respective signaling pathways.



[Click to download full resolution via product page](#)

**Asenepreast's** inhibitory action on the GPR68 signaling pathway.



[Click to download full resolution via product page](#)

Nintedanib's inhibition of multiple tyrosine kinase receptors.

## Clinical Efficacy: A Review of Trial Data

Direct head-to-head clinical trials comparing **asenepreast** and nintedanib in scleroderma have not been conducted. Therefore, this comparison is based on data from their respective clinical trial programs.

### Asenepreast (FT011) - Phase 2a Study (NCT04647890)

**Asenepreast** has completed a Phase 2a clinical trial, with positive top-line results announced. [1] While detailed, peer-reviewed data is still emerging, the study reportedly showed that **asenepreast** led to significant improvements in several key efficacy measures.

Table 1: Summary of **Asenepreast** Phase 2a Clinical Trial Results (Top-line)

| Efficacy Endpoint                                                                                                  | Outcome                                                                     |
|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| American College of Rheumatology Combined Response Index in diffuse cutaneous Systemic Sclerosis (ACR-CRISS) score | 60% of patients on the 400mg dose showed clinically meaningful improvement. |
| Modified Rodnan Skin Score (mRSS)                                                                                  | Reported improvement in skin thickness.                                     |
| Lung Function (% Forced Vital Capacity - FVC)                                                                      | Associated with improved lung function. <a href="#">[1]</a>                 |
| Physician-reported assessment & Quality of Life                                                                    | Favorable outcomes compared to placebo. <a href="#">[1]</a>                 |
| Safety and Tolerability                                                                                            | Reported to be safe and well-tolerated.                                     |

## Nintedanib - Phase 3 SENSCIS Trial (NCT02597933)

Nintedanib's efficacy in SSc-ILD was rigorously evaluated in the large, multinational, randomized, double-blind, placebo-controlled SENSCIS trial.[\[9\]](#)[\[10\]](#) The primary endpoint was the annual rate of decline in Forced Vital Capacity (FVC).[\[11\]](#)

Table 2: Key Efficacy Data from the Nintedanib SENSCIS Trial

| Efficacy Endpoint                       | Nintedanib (n=288)                                | Placebo (n=288) | Treatment Difference                                    |
|-----------------------------------------|---------------------------------------------------|-----------------|---------------------------------------------------------|
| Annual rate of decline in FVC (mL/year) | -52.4                                             | -93.3           | 41.0 (95% CI: 2.9 to 79.0; p=0.04) <a href="#">[10]</a> |
| Relative reduction in FVC decline       | 44% <a href="#">[10]</a>                          |                 |                                                         |
| Change from baseline in mRSS at week 52 | -5.3                                              | -5.0            | -0.3 (95% CI: -1.4 to 0.8)                              |
| ACR-CRISS score at week 52              | Not a primary or secondary endpoint of the trial. |                 |                                                         |

# Experimental Protocols: A Glimpse into the Trial Designs

Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data.

## Asengeprast - Phase 2a Trial (NCT04647890) Workflow



[Click to download full resolution via product page](#)

Simplified workflow of the **Asengeprast** Phase 2a clinical trial.

## Nintedanib - SENSCIS Trial (NCT02597933) Methodology

The SENSCIS trial was a robustly designed study with the following key parameters:

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[9][11]
- Participants: 576 patients with SSc-ILD, with disease onset within 7 years.[8]
- Intervention: Nintedanib 150 mg twice daily or placebo.[10]
- Primary Endpoint: Annual rate of decline in FVC over 52 weeks.[11]
- Key Inclusion Criteria: Diagnosis of SSc with onset of first non-Raynaud's symptom within 7 years, FVC  $\geq$ 40% of predicted, and significant fibrotic ILD on high-resolution computed tomography (HRCT).[11]

- Key Exclusion Criteria: Significant pulmonary hypertension or other severe comorbidities.[\[10\]](#)

## Comparative Summary and Future Directions

| Feature                 | Aseneprost (FT011)                                                                                        | Nintedanib                                                                                                                 |
|-------------------------|-----------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action     | G protein-coupled receptor 68 (GPR68) inhibitor. <a href="#">[1]</a>                                      | Multi-targeted tyrosine kinase inhibitor (PDGFR, FGFR, VEGFR). <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Development Stage       | Phase 2 clinical trials completed. <a href="#">[1]</a> <a href="#">[12]</a>                               | Approved for SSc-ILD. <a href="#">[7]</a> <a href="#">[8]</a>                                                              |
| Primary Efficacy Data   | Promising Phase 2a results in skin and lung fibrosis (CRISS, mRSS, FVC).                                  | Statistically significant reduction in the rate of FVC decline in Phase 3 SENSCIS trial. <a href="#">[10]</a>              |
| Route of Administration | Oral. <a href="#">[1]</a>                                                                                 | Oral (capsules). <a href="#">[8]</a>                                                                                       |
| Regulatory Status       | Granted Orphan Drug and Fast Track status in the U.S. and Europe. <a href="#">[1]</a> <a href="#">[2]</a> | FDA-approved for SSc-ILD. <a href="#">[8]</a>                                                                              |

In conclusion, both **aseneprost** and nintedanib represent significant advancements in the therapeutic armamentarium against scleroderma. Nintedanib is an established, approved therapy for SSc-ILD with proven efficacy in slowing the progression of lung fibrosis.

**Aseneprost**, with its novel mechanism of action, has shown promising early results in treating both the cutaneous and pulmonary manifestations of the disease.

The future of scleroderma treatment may involve a multi-faceted approach, potentially utilizing therapies with complementary mechanisms of action. As more detailed data from the **aseneprost** clinical trial program becomes available, a more direct comparison of its efficacy and safety profile with that of nintedanib will be possible. Further research is warranted to determine the optimal use of these agents, either as monotherapies or in combination, to improve the lives of patients with this challenging disease.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Certa's SSc treatment candidate FT011 now known as aseneprost - Scleroderma Queensland [scleroderma.org.au]
- 2. Aseneprost - Wikipedia [en.wikipedia.org]
- 3. Aseneprost - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Rationale for the evaluation of nintedanib as a treatment for systemic sclerosis-associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sclerodermanews.com [sclerodermanews.com]
- 7. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. FDA Approves Nintedanib for Systemic Sclerosis-Associated Interstitial Lung Disease | Docwire News [docwirenews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. mayo.edu [mayo.edu]
- 12. Aseneprost by Certa Therapeutics for Systemic Sclerosis (Scleroderma): Likelihood of Approval [pharmaceutical-technology.com]
- To cite this document: BenchChem. [A Comparative Analysis of Aseneprost and Nintedanib in Scleroderma Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674166#comparing-the-efficacy-of-aseneprost-and-nintedanib-in-scleroderma-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)